4-(3-Fluoropropoxy)benzaldehyde
Overview
Description
4-(3-Fluoropropoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Catalytic Applications
4-(3-Fluoropropoxy)benzaldehyde has been utilized in studies related to catalytic reactions. For instance, it has been involved in the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, highlighting its role in facilitating specific chemical transformations (Chen, Ozturk, & Sorensen, 2017).
2. Material Synthesis
In material science, derivatives of benzaldehyde like this compound are used in the synthesis of materials with specific properties. An example is the synthesis of bis-aldehyde monomers and their conversion into electrically conductive polyazomethines, demonstrating its utility in creating new materials with desired electrical properties (Hafeez et al., 2019).
3. Mechanistic Studies in Organic Chemistry
The compound also finds applications in the study of reaction mechanisms. Research on the oxidation of methoxy benzaldehydes, including those structurally related to this compound, has provided insights into reaction kinetics and mechanisms in organic chemistry (Malik, Asghar, & Mansoor, 2016).
4. Photophysical Applications
Further, the compound is relevant in photophysical studies. The synthesis and properties of 5,10,15,20-tetrakis[4-(alkoxysilyl)phenyl]porphyrins, which involve 4-(alkoxysilyl)benzaldehyde derivatives, highlight the application in developing materials with specific photophysical properties (Ishida et al., 2010).
5. Application in Drug Synthesis and Discovery
Its derivatives also find applications in drug synthesis and discovery processes. For example, the palladium-catalyzed oxidative dehydrogenative fluoroalkoxylation of benzaldehydes, including compounds similar to this compound, demonstrates its potential in synthesizing new pharmaceutical compounds (Jin et al., 2021).
Properties
IUPAC Name |
4-(3-fluoropropoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUBWANWQSVITR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382381 | |
Record name | 4-(3-fluoropropoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400825-68-5 | |
Record name | 4-(3-Fluoropropoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400825-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-fluoropropoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of the prosthetic group, specifically 4-(3-Fluoropropoxy)benzaldehyde, influence the biodistribution of the radiolabeled RGD peptide?
A1: The research article investigates the impact of different prosthetic groups, including this compound ([(18)F]9), on the biodistribution of RGD peptides for PET imaging. The study found that the RGD peptide conjugate incorporating [(18)F]9, denoted as [(18)F]10, exhibited different biodistribution characteristics compared to the conjugate using the more hydrophilic prosthetic group [(18)F]-(2-{2-[2-(2-fluoroethoxy)ethoxy]ethoxy}ethoxy)acetaldehyde ([(18)F]5). Specifically, [(18)F]10 displayed higher retention in organs like the liver and lungs compared to [(18)F]7, the conjugate with the more hydrophilic prosthetic group. This suggests that the relatively more hydrophobic nature of the this compound prosthetic group in [(18)F]10 might lead to increased lipophilicity of the conjugate, influencing its distribution and excretion profile in vivo [].
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